Dehydrothyrsiferol

Description

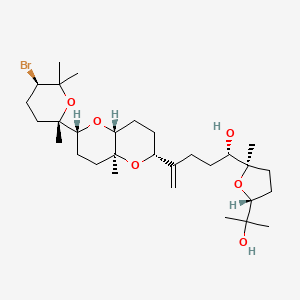

Structure

3D Structure

Properties

Molecular Formula |

C30H51BrO6 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

(1S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pent-4-en-1-ol |

InChI |

InChI=1S/C30H51BrO6/c1-19(9-11-22(32)28(6)17-14-23(36-28)26(2,3)33)20-10-12-24-29(7,35-20)18-15-25(34-24)30(8)16-13-21(31)27(4,5)37-30/h20-25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24-,25-,28-,29+,30+/m1/s1 |

InChI Key |

ZAFALSYXVNIPJK-LGGVQCJHSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)C(=C)CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(=C)CCC(C4(CCC(O4)C(C)(C)O)C)O)C)Br)C |

Synonyms |

dehydrothyrsiferol DHT thyrsiferol |

Origin of Product |

United States |

Ecological Context and Natural Occurrence of Dehydrothyrsiferol

Contribution to Chemical Defense Mechanisms Against Herbivory and Predation

Marine algae are constantly under threat from herbivores. To counteract this, many have evolved chemical defenses. libretexts.orgmdpi.com Dehydrothyrsiferol is a key component of the chemical arsenal (B13267) of Laurencia species. csic.esmdpi.com The compound's cytotoxicity, which has been extensively studied for its pharmacological potential, also serves as a powerful deterrent to grazers. jst.go.jp By making themselves unpalatable or even toxic, algae containing this compound can reduce the likelihood of being consumed, thereby increasing their survival and reproductive success. This form of defense is a classic example of how secondary metabolites play a crucial role in the intricate predator-prey dynamics of marine ecosystems. numberanalytics.comtaylorfrancis.com

Isolation from Red Algae of the Genus Laurencia (e.g., Laurencia viridis, Laurencia pinnatifida)

Involvement in Allelopathic Interactions within Marine Ecosystems

Allelopathy refers to the chemical inhibition of one organism by another. In the competitive marine environment, where space and resources are limited, algae employ allelopathic compounds to gain an advantage over their neighbors. mdpi.comnih.gov this compound and related compounds from Laurencia viridis have been shown to inhibit the growth of other marine organisms, such as benthic diatoms. uoa.gr This suggests that Laurencia species may release these compounds into their immediate surroundings to prevent the settlement and growth of competing algae and other sessile organisms, thereby securing their own space on the substrate. researchgate.net This chemical warfare is a critical factor in shaping the structure and composition of marine benthic communities. nih.gov

Potential for Antifouling Properties in Marine Environments

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major challenge for marine organisms. scielo.br Many seaweeds have developed natural antifouling defenses to keep their surfaces clean, which is essential for photosynthesis and nutrient uptake. researchgate.net Research has indicated that this compound possesses antifouling properties. uoa.grresearchgate.net Specifically, it has demonstrated the ability to prevent the growth of benthic diatoms, which are often the initial colonizers in the fouling process. uoa.gr By inhibiting the settlement of these initial colonizers, this compound can effectively prevent the subsequent stages of biofouling, providing a significant adaptive advantage to the producing alga. researchgate.netscielo.br

Table 2: Ecological Roles of this compound

| Ecological Role | Mechanism of Action | Target Organisms | Reference |

|---|---|---|---|

| Chemical Defense | Cytotoxicity and feeding deterrence. | Herbivores, predators | csic.esmdpi.comjst.go.jp |

| Allelopathy | Inhibition of growth and settlement. | Competing algae, benthic diatoms | uoa.grresearchgate.net |

| Antifouling | Inhibition of initial colonizer settlement. | Benthic diatoms | uoa.grresearchgate.net |

Biosynthetic Pathways and Stereochemical Elucidation

Postulated Squalene (B77637) Cyclization and Oxidative Biogenesis Routes

The formation of the dehydrothyrsiferol skeleton is thought to be initiated by the cyclization of squalene, a process that gives rise to a variety of triterpene structures. nih.govcsic.es This initial cyclization is followed by a series of oxidative processes that introduce the characteristic ether linkages.

A key feature of this compound's proposed biosynthesis is the involvement of epoxide-mediated cascade cyclizations. rsc.orgnih.govacs.org It is hypothesized that a polyepoxide precursor, derived from squalene, undergoes a series of intramolecular ring-opening and ring-closing reactions. nih.govcsic.es This cascade is initiated by the protonation of a terminal epoxide, which then acts as an electrophile, triggering a nucleophilic attack from a neighboring epoxide's oxygen atom. This process continues in a domino-like fashion, leading to the formation of the fused polyether ring system characteristic of the thyrsiferol (B1252132) family. acs.orgresearchgate.net The regioselectivity of these cyclizations, determining whether tetrahydrofuran (B95107) (five-membered) or tetrahydropyran (B127337) (six-membered) rings are formed, is a critical aspect of this biosynthetic pathway. rsc.orgresearchgate.net

The initial and crucial step in the biosynthesis of this compound and other triterpenes is the cyclization of 2,3-oxidosqualene (B107256). nih.govvliz.be This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comresearchgate.net These enzymes are remarkable in their ability to control the folding of the linear 2,3-oxidosqualene substrate and guide it through a series of carbocationic intermediates to produce a specific polycyclic skeleton. rsc.org In red seaweeds like Laurencia, OSCs play a pivotal role in generating the foundational triterpene frameworks that are subsequently modified to yield compounds like this compound. nih.govvliz.be While a specific OSC for this compound has not been definitively identified, the characterization of cycloartenol (B190886) synthase from Laurencia dendroidea provides insight into the types of OSCs present in these organisms and their role in primary and specialized metabolism. nih.govvliz.be

Epoxide-Mediated Cascade Cyclizations in Polyether Formation

Structural Rearrangements and Modifications within the Thyrsiferol Family

The diversity of the thyrsiferol family of natural products arises from various structural rearrangements and modifications that occur after the initial polyether skeleton is formed. nih.govcsic.esresearchgate.net These modifications can include oxidations, reductions, and the introduction of halogen atoms, often bromine, which is a characteristic feature of many Laurencia metabolites. For instance, the isolation of compounds like 14-keto-dehydrothyrsiferol suggests the occurrence of oxidative processes that can lead to further structural diversification, including the formation of truncated skeletons. nih.govnih.gov These enzymatic modifications contribute to the wide array of structurally related but distinct compounds found within a single organism.

Phenomena of Enantiodivergency in Natural Product Biosynthesis

A particularly fascinating aspect of the thyrsiferol family is the phenomenon of enantiodivergence. nih.govrsc.org This refers to the natural occurrence of enantiomers or diastereomers with partially enantiomeric substructures within the same or different species. acs.orgnih.govresearchgate.net

Total synthesis has been a crucial tool in unraveling the complex stereochemistry of the thyrsiferol family. nih.gov For example, the total synthesis of isothis compound revealed that it exhibits partial enantiodivergency with other members of the family. nih.gov This means that some of its chiral centers have the opposite configuration compared to the corresponding centers in other thyrsiferol congeners. nih.gov The co-isolation of this compound and isothis compound from the same red alga, Laurencia viridis, highlights that this enantiodivergence can occur within a single organism. nih.govresearchgate.net This suggests the presence of distinct biosynthetic pathways or enzymes capable of producing stereochemically different products from a common precursor.

| Compound | Relationship to this compound | Key Stereochemical Feature | Reference |

| Isothis compound | Partially enantiodivergent congener | Six of its nine or ten asymmetric centers are enantiomeric to those of other thyrsiferol family members. | nih.gov |

| Venustatriol | Diastereomer | Differs in the configuration of carbons C-18 and C-19. | nih.gov |

The absolute configuration of the multiple stereocenters in this compound and its analogs has been a significant challenge to determine. researchgate.netwikipedia.org Techniques such as X-ray crystallography of derivatives and detailed NMR analysis, including NOESY experiments, have been instrumental in elucidating the relative stereochemistry of the ring systems. nih.govnih.gov However, establishing the absolute stereochemistry often requires more advanced methods, such as total synthesis or the application of chiroptical techniques like vibrational circular dichroism (VCD). rsc.org The study of these stereochemical relationships is crucial for understanding the enzymatic mechanisms that control the formation of these complex molecules and for the potential synthesis of stereochemically defined analogs for biological testing. rsc.orgescholarship.org The intriguing epimerization observed at certain positions in some congeners further underscores the complexity and flexibility of the biosynthetic machinery involved. csic.esnsf.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Dehydrothyrsiferol and its Analogues

The total synthesis of this compound and related marine polyethers is a testament to the advancements in modern synthetic chemistry. These efforts are not merely academic exercises but are crucial for confirming the proposed structures, determining absolute stereochemistry, and providing access to larger quantities of these compounds for biological evaluation. researchgate.netnih.gov

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to control the three-dimensional arrangement of atoms. gd3services.comuwindsor.ca Enantioselective total synthesis has been instrumental in unequivocally assigning the entire stereostructure of related compounds like isothis compound. researchgate.netjst.go.jp A key strategy involves the use of chiral catalysts to induce stereoselectivity. For instance, the Sharpless asymmetric epoxidation is a powerful tool for creating chiral epoxides, which are versatile intermediates in the synthesis of polyether natural products. researchgate.netorganic-chemistry.org This method, often using diethyl tartrate (DET) as a chiral ligand, allows for the predictable formation of one enantiomer of an epoxide from an allylic alcohol. researchgate.net

Another critical asymmetric transformation is the Katsuki-Sharpless asymmetric epoxidation, which has been employed in a one-pot construction of the tetrahydropyranyl C-ring of isothis compound. researchgate.net This reaction, promoted by titanium chelation, proceeds via a 6-exo oxacyclization in situ, demonstrating the efficiency of tandem reactions in building complex molecular frameworks. researchgate.net The ability to synthesize specific stereoisomers is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. gd3services.com

In the synthesis of isothis compound, a convergent strategy was employed, uniting a common B,C-ring system with the D-ring through a Suzuki-Miyaura cross-coupling reaction. researchgate.netjst.go.jp This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and highlights the modularity of this approach. caltech.edu The fragments themselves can be complex molecules, and their synthesis often requires multi-step sequences. For example, the B,C-ring system of isothis compound was constructed from a known epoxy alcohol through two sequential 6-exo oxacyclizations. jst.go.jp

The polyether backbone of this compound is characterized by the presence of multiple cyclic ether rings, primarily tetrahydropyran (B127337) and tetrahydrofuran (B95107) moieties. researchgate.net The stereoselective construction of these rings is a major challenge in the total synthesis of these natural products. mdpi.comsemanticscholar.org

Several methods have been developed for the stereoselective synthesis of tetrahydropyran rings. mdpi.comsemanticscholar.orgnih.gov One common strategy involves the acid-catalyzed opening of a hydroxy epoxide, leading to the formation of the C-ring. researchgate.net Another powerful method is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. semanticscholar.orgnih.gov The stereochemical outcome of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

The formation of the tetrahydrofuran D-ring has been achieved through a stereoselective Re(VII)-induced syn-oxidative cyclization of a geraniol-derived tertiary hydroxy alkene. researchgate.net Epoxide-opening cascades have also been utilized to construct both tetrahydrofuran and tetrahydropyran units in a convergent sequence. researchgate.net A notable example is the use of a polyepoxide cascade reaction, induced by N-bromosuccinimide (NBS), to form three ether rings in a single step. organic-chemistry.org The stereoselectivity of these cascade reactions can be highly dependent on the solvent, with non-nucleophilic, polar solvents like hexafluoroisopropanol (HFIP) facilitating the desired cyclizations. researchgate.netorganic-chemistry.org

| Ring System | Key Synthetic Strategy | Example Reaction | Reference(s) |

| Tetrahydropyran (C-ring) | Acid-catalyzed epoxide opening | Treatment of a hydroxy epoxide with an acidic activator like titanium tetraisopropoxide. | researchgate.net |

| Tetrahydropyran (C-ring) | Intramolecular S(N)2 reaction | Mitsunobu-type cyclization of a C7, C11 keto-alcohol. | researchgate.net |

| Tetrahydropyran | Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde. | semanticscholar.orgnih.gov |

| Tetrahydrofuran (D-ring) | Oxidative cyclization | Re(VII)-induced syn-oxidative cyclization of a hydroxy alkene. | researchgate.net |

| Multiple ether rings | Polyepoxide cascade | NBS-induced cyclization of a polyepoxy precursor. | organic-chemistry.org |

Convergent Synthetic Strategies for Complex Architectures

Semisynthetic Modification and Analogue Preparation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity. oncodesign-services.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the pharmacophore—the key structural features responsible for its effects. mdpi.comoncodesign-services.com

Semisynthesis, which involves the chemical modification of a natural product, is a common approach for generating analogues for SAR studies. nih.gov In the case of this compound, which is the major polyether isolated from the red alga Laurencia viridis, various modifications have been made to probe its antiproliferative activity. csic.es These modifications include changes to the ring systems and the acyclic portion of the molecule. csic.es

Advanced Spectroscopic and Computational Methods for Structural Elucidation

The complex, three-dimensional structure of this compound and its analogues necessitates the use of sophisticated analytical techniques for their characterization. numberanalytics.comopenpubglobal.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for elucidating the constitution and stereochemistry of these molecules. nih.govopenpubglobal.com

One-dimensional (1D) NMR provides basic information about the chemical environment of protons and carbons in a molecule. uga.edu However, for complex structures like this compound, two-dimensional (2D) NMR techniques are essential for piecing together the molecular puzzle. numberanalytics.comuga.edumnstate.edu

COSY (Correlation Spectroscopy) experiments reveal which protons are coupled to each other, allowing for the tracing of proton-proton networks within the molecule. mnstate.edursc.org

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate each proton with the carbon to which it is directly attached. nsf.govfrank-dieterle.de

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. nsf.govacdlabs.com The observation of a NOESY cross-peak between two protons indicates that they are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule. nsf.govcore.ac.uk

J-based NMR configurational analysis is a powerful method for determining the relative configuration of stereocenters. nsf.govnih.govresearchgate.net This technique relies on the measurement of scalar (J) coupling constants between protons and carbons, which are sensitive to the dihedral angles between them and can thus be used to deduce the stereochemical relationships. nsf.govnih.gov

The combined application of these 2D NMR techniques, often in conjunction with computational methods like Density Functional Theory (DFT) calculations, allows for the unambiguous assignment of the complex stereostructure of this compound and its congeners. nih.govnsf.gov For example, in the structural elucidation of yucatecone, a derivative of this compound, NOESY data was used to establish the relative configuration of the A and B rings, while J-based analysis was employed to confirm the configuration at C14 and C15. nsf.gov

| NMR Technique | Information Provided | Application in this compound Analysis | Reference(s) |

| COSY | Proton-proton coupling networks | Tracing spin systems within the molecule. | mnstate.edursc.org |

| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Establishing the carbon skeleton and connecting fragments. | rsc.orgnsf.gov |

| HSQC | Direct proton-carbon correlations (1 bond) | Assigning carbon chemical shifts. | nsf.govfrank-dieterle.de |

| NOESY/ROESY | Through-space proton-proton proximities | Determining relative stereochemistry. | nsf.govacdlabs.comcore.ac.uk |

| J-based Analysis | Dihedral angle information from J-couplings | Assigning relative configurations of stereocenters. | nsf.govnih.govresearchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is an indispensable tool in the structural elucidation of novel natural products like this compound. slideshare.netwisdomlib.org Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of a compound's molecular formula. csic.esfiveable.me

For this compound and its analogues, HRESIMS has been crucial in establishing their elemental composition. csic.esresearchgate.net By analyzing the exact mass of the pseudomolecular ion, such as the sodium adduct [M+Na]⁺, researchers can determine a unique molecular formula that fits the observed mass. For example, the molecular formula for the related compound laurokanol A was determined as C₃₀H₅₁O₆Br from its HRESIMS data, which showed a characteristic isotopic pattern for a bromine-containing compound. csic.es Similarly, this compound's molecular formula of C₃₀H₅₀BrO₅ was confirmed using this technique.

Table 1: HRESIMS Data for Selected Oxasqualenoids

| Compound | Molecular Formula | Ion Adduct | Calculated m/z | Found m/z |

|---|---|---|---|---|

| Laurokanol A | C₃₀H₅₁O₆Br | [M+Na]⁺ | 609.2731 / 611.2744 | 609.2751 / 611.2755 |

This table is interactive. Sort by column by clicking the header.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides vital information about a molecule's structure by breaking it into smaller, characteristic pieces. libretexts.org While specific, detailed fragmentation studies for this compound are not widely published, general principles of fragmentation can be applied. The complex polyether structure of this compound, with its multiple ether rings, would likely fragment through characteristic cleavages of these rings. fiveable.mersc.org Common fragmentation pathways for ethers involve cleavage of the C-O bond. In cyclic ethers, this can lead to ring-opening reactions. For alcohols, a common fragmentation is the loss of a water molecule. fiveable.me The presence of the bromine atom would also produce a distinct isotopic pattern in the fragment ions, aiding in their identification. libretexts.org

Density Functional Theory (DFT) Calculations in Confirming Stereostructures and Proposing Biosynthetic Pathways

The structural complexity and stereochemical richness of this compound and other oxasqualenoids present a significant challenge for complete structural assignment by spectroscopic methods alone. researchgate.net Density Functional Theory (DFT) calculations have emerged as a powerful computational tool to address these challenges, particularly in confirming stereostructures and providing insights into plausible biosynthetic pathways. csic.esnih.gov

DFT is used to calculate the NMR chemical shifts for various possible diastereoisomers of a molecule. mdpi.com These calculated values are then compared with the experimental NMR data. The diastereoisomer whose calculated spectrum most closely matches the experimental one is predicted to be the correct structure. mdpi.comresearchgate.net This method has been successfully applied to assign the relative configuration of remote stereocenters in complex oxasqualenoids, where traditional methods like NOESY are inconclusive. researchgate.netacs.org For instance, in the structural study of related compounds, DFT calculations of ¹H and ¹³C chemical shifts helped to establish the correct relative stereochemistry with a high degree of confidence. mdpi.com

Furthermore, DFT calculations are instrumental in modeling reaction pathways and transition states, making them highly valuable for proposing and understanding biosynthetic routes. csic.es The biosynthesis of oxasqualenoids like this compound is thought to proceed from a common precursor, squalene (B77637) epoxide, through a series of complex cyclization reactions. csic.es DFT calculations can model the energies of proposed intermediates and transition states in this cascade. By comparing the energy barriers of different potential pathways, researchers can identify the most energetically favorable route, thus proposing a likely biosynthetic mechanism. arxiv.orgcsic.es For example, DFT calculations were performed to understand the formation of the unique tricyclic core in laurokanols and the intriguing epimerization at C-14 in yucatecone, both of which are biosynthetically related to this compound. csic.es

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isothis compound |

| Thyrsiferol (B1252132) |

| Venustatriol |

| 22-hydroxythis compound |

| Osmium tetroxide |

| 28-hydroxytyrsiferol |

| Laurokanol A |

| Marilzafurollene B |

| Yucatecone |

This table is interactive. Sort by column by clicking the header.

Investigation of Biological Activities and Underlying Molecular Mechanisms

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Models

Dehydrothyrsiferol has demonstrated notable inhibitory effects against the growth of various cancer cell lines, showcasing its potential as a template for the development of new anticancer agents.

The compound has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of antiproliferative activity.

Breast Cancer: this compound has shown moderate cytotoxicity against human breast tumor cell lines. nih.gov Studies on the T-47D and HBL-100 breast cancer cell lines have reported GI50 (concentration for 50% growth inhibition) values, indicating its inhibitory potential. csic.es

Epidermoid Carcinoma: Research has highlighted the cytotoxicity of this compound against P-glycoprotein-expressing epidermoid carcinoma KB cell lines. nih.gov

Leukemia: Jurkat cells, a human T-cell acute leukemia line, have been identified as particularly sensitive to this compound and its analogs. mdpi.com In another study, the cytotoxicity of this compound in the HL60 leukemia cell line was found to be even surpassed in its multidrug-resistant counterpart, HL60/Adr. nih.gov

Multiple Myeloma: The antiproliferative effects of this compound have also been observed in the MM144 human multiple myeloma cell line. mdpi.com

Cervical Carcinoma: this compound has been shown to be effective against the HeLa human cervical carcinoma cell line. csic.esmdpi.com

Ewing's Sarcoma: The CADO-ES1 human Ewing's sarcoma cell line has also been used to demonstrate the cytotoxic properties of this marine compound. mdpi.com

The antiproliferative activity of this compound against various cancer cell lines is summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 19 | csic.es |

| HBL-100 | Breast cancer | 4.3 | csic.es |

| HeLa | Cervical carcinoma | 2.3 | csic.es |

| SW1573 | Non-small cell lung cancer | 3.3 | csic.es |

| T-47D | Breast cancer | 3.1 | csic.es |

| WiDr | Colon cancer | 3.2 | csic.es |

| Jurkat | T-cell acute leukemia | - | mdpi.com |

| MM144 | Multiple myeloma | - | mdpi.com |

| CADO-ES1 | Ewing's sarcoma | - | mdpi.com |

Data for Jurkat, MM144, and CADO-ES1 did not specify GI50 values but noted significant cytotoxic activity.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov this compound has shown promise in overcoming this obstacle.

Studies have revealed that this compound can circumvent P-glycoprotein-mediated multidrug resistance. wright.edu It has been demonstrated that this compound does not modulate P-gp dependent drug efflux. nih.gov This is particularly noteworthy as many conventional chemotherapeutic agents are substrates for P-gp, leading to their expulsion from cancer cells and reduced efficacy. nih.gov Furthermore, research on MRP1 (multidrug resistance-associated protein 1), another important efflux pump, has shown that this compound does not interfere with its drug transport functions. nih.gov In fact, the cytotoxicity of this compound was found to be superior in the MRP1-overexpressing HL60/Adr leukemia cell line compared to the parental HL60 line. nih.gov This suggests that this compound's mechanism of action is not compromised by these common resistance mechanisms, making it an interesting candidate for further investigation in the context of drug-resistant cancers.

Inhibition of Tumor Cell Line Proliferation (e.g., Breast, Epidermoid Carcinoma, Leukemia, Multiple Myeloma, Cervical Carcinoma, Ewing's Sarcoma)

Antiprotozoal and Antiparasitic Efficacy in Research Models

Beyond its anticancer potential, this compound has exhibited significant activity against various protozoan and parasitic organisms.

This compound has been identified as a lead molecule due to its potent effects against several kinetoplastid parasites responsible for debilitating diseases. mdpi.com

Leishmania amazonensis : This compound has demonstrated significant leishmanicidal activity against L. amazonensis, the causative agent of cutaneous leishmaniasis. mdpi.comresearchgate.net It has shown activity against both the promastigote and amastigote stages of the parasite, with an IC50 value of 8.36 ± 0.77 µM against promastigotes. csic.es Notably, its activity against the amastigote stage was found to be even more potent than the reference drug miltefosine. mdpi.com

Leishmania donovani : this compound is also active against L. donovani, a species responsible for visceral leishmaniasis, with a reported IC50 value of 28.26 ± 1.74 µM. csic.esmdpi.com

Trypanosoma cruzi : The compound has shown trypanocidal activity against T. cruzi, the parasite that causes Chagas disease, with an IC50 value of 9.45 ± 0.46 µM against epimastigotes. csic.es

The antiprotozoal activity of this compound against kinetoplastid parasites is detailed in the table below.

| Parasite | Disease | IC50 (µM) | Reference |

| Leishmania amazonensis (promastigotes) | Cutaneous Leishmaniasis | 8.36 ± 0.77 | csic.es |

| Leishmania donovani (promastigotes) | Visceral Leishmaniasis | 28.26 ± 1.74 | csic.esmdpi.com |

| Trypanosoma cruzi (epimastigotes) | Chagas Disease | 9.45 ± 0.46 | csic.es |

This compound has also been investigated for its efficacy against pathogenic free-living amoebae.

Acanthamoeba castellanii : This opportunistic parasite can cause severe eye infections (Acanthamoeba keratitis) and fatal brain infections. mdpi.com this compound has demonstrated potent amoebicidal activity against the trophozoite stage of A. castellanii Neff, with a reported IC50 value of 12.83 ± 1.38 µM. mdpi.commdpi.comnih.govresearchgate.net It also exhibits cysticidal activity, though at a higher concentration, with an IC50 of 39.27 ± 0.14 µM. mdpi.com

Activity against Kinetoplastid Parasites (e.g., Leishmania amazonensis, Leishmania donovani, Trypanosoma cruzi)

Cellular and Molecular Mechanisms of Action

Research into the mechanisms underlying the biological activities of this compound has revealed its ability to induce programmed cell death and interfere with crucial cellular processes.

In cancer cells, cell cycle analysis indicated that this compound induces an accumulation of cells in the S-phase. wright.edu

In the context of its antiprotozoal activity against Leishmania amazonensis, studies have shown that this compound induces a form of programmed cell death. mdpi.com Ultrastructural analysis using transmission electron microscopy revealed significant damage to the parasite's homeostasis after treatment. mdpi.comnih.gov This includes chromatin condensation and mitochondrial damage, leading to a decrease in mitochondrial potential and a subsequent reduction in ATP levels. mdpi.com This disruption of mitochondrial function is a key aspect of its leishmanicidal action.

Selective Suppression of Mitochondrial Respiration via Complex I Inhibitionresearchgate.netcore.ac.uk

This compound has been shown to selectively suppress mitochondrial respiration. researchgate.net Mechanistic studies have revealed that this suppression occurs specifically at Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. researchgate.netnih.gov The inhibition of Complex I by this compound disrupts the transfer of electrons from NADH to coenzyme Q10, a critical step in aerobic respiration. wikipedia.org This disruption leads to a decrease in oxygen consumption by the mitochondria. nih.gov

Research has demonstrated that this compound's inhibitory effect is specific to Complex I, as it does not inhibit Complexes II, III, or IV of the electron transport chain. nih.gov The activity of this compound is comparable to that of rotenone, a known Complex I inhibitor. nih.gov This selective inhibition of Complex I is a key aspect of its biological activity. researchgate.netnih.gov

Table 1: Effect of this compound on Mitochondrial Respiration

Downregulation of Hypoxia-Inducible Factor-1 (HIF-1) Signalingresearchgate.net

This compound has been found to downregulate the signaling pathway of Hypoxia-Inducible Factor-1 (HIF-1). researchgate.net HIF-1 is a crucial transcription factor that enables cells to adapt to low oxygen (hypoxic) conditions by controlling the expression of various genes involved in processes like angiogenesis and glucose metabolism. nih.govfrontiersin.org The dysregulation of HIF-1 signaling is implicated in the progression of various diseases. mdpi.com

A key consequence of this compound's effect on HIF-1 signaling is the inhibition of the hypoxic induction of its target genes. researchgate.net Under hypoxic conditions, HIF-1 typically activates the transcription of genes such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT-1). embopress.orgnih.gov VEGF is a potent signaling protein that stimulates the formation of new blood vessels, while GLUT-1 facilitates the transport of glucose into cells. nih.govembopress.org

Studies have shown that this compound suppresses the hypoxia-induced increase in mRNA levels of both VEGF and GLUT-1. researchgate.netnih.gov This inhibition of HIF-1 target gene expression disrupts the cellular response to hypoxia. mdpi.com

Table 2: this compound's Impact on HIF-1 Target Gene Expression

The activity of HIF-1 is primarily regulated by the stability of its α-subunit, HIF-1α. plos.orgnih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. frontiersin.org However, in hypoxic environments, HIF-1α becomes stabilized, allowing it to dimerize with HIF-1β and activate gene transcription. frontiersin.orgmedsci.org

Inhibition of Hypoxic Induction of HIF-1 Target Genes (e.g., VEGF, GLUT-1)

Protein Phosphatase Type 2A (PP2A) Inhibitory Activityresearchgate.net

This compound has been identified as an inhibitor of Protein Phosphatase Type 2A (PP2A). researchgate.net PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. mdpi.comnih.gov The inhibition of PP2A can lead to the hyperphosphorylation of its substrate proteins, thereby altering their function and impacting cellular signaling pathways. nih.gov The dysregulation of PP2A activity has been linked to various pathological conditions. mdpi.comjpionline.org

Integrin Antagonist Activityresearchgate.net

Research has indicated that this compound exhibits integrin antagonist activity. researchgate.netresearchgate.net Integrins are a family of transmembrane receptor proteins that mediate cell-matrix and cell-cell adhesion. rndsystems.com They are involved in a multitude of physiological and pathological processes, including cell migration, proliferation, differentiation, and survival. rndsystems.comfrontiersin.org By acting as an antagonist, this compound can interfere with the binding of integrins to their ligands, thereby disrupting these cellular functions. nih.gov

Induction of Programmed Cell Death Pathways in Target Organisms (e.g., Apoptosis-like processes, Autophagy)medsci.orgfrontiersin.org

This compound has been observed to induce programmed cell death pathways in target organisms. core.ac.uk Programmed cell death is a fundamental biological process that eliminates unwanted or damaged cells and is broadly categorized into apoptosis (Type I programmed cell death) and autophagy-dependent cell death (Type II programmed cell death). frontiersin.orgkjpp.net

Apoptosis is characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell. immunopaedia.org.za Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. frontiersin.orgnih.gov While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death. kjpp.net The induction of these pathways by this compound suggests its potential to modulate cell fate in various biological contexts. core.ac.ukfrontiersin.org

Table 3: Chemical Compounds Mentioned

Impact on Cellular Bioenergetics and Oxygen Consumption Rates

Research into the precise effects of this compound on cellular bioenergetics is an emerging field. However, studies on closely related compounds and the observed mitochondrial dysfunction suggest a significant impact on cellular energy production. The compound's influence on cellular bioenergetics is primarily inferred from its effects on mitochondrial function, which is central to cellular respiration and energy homeostasis.

Mitochondria are the primary sites of oxygen consumption in the cell through the process of oxidative phosphorylation (OXPHOS). While direct measurement of this compound's effect on oxygen consumption rates is not extensively detailed in the available literature, the observed mitochondrial damage strongly implies an impairment of this process. For instance, the related marine metabolite, thyrsiferol (B1252132), has been shown to selectively inhibit mitochondrial respiration at Complex I. researchgate.net This inhibition of the electron transport chain would directly lead to a decrease in oxygen consumption and, consequently, a reduction in ATP synthesis.

The bioenergetic state of a cell is a balance between energy production (primarily through glycolysis and OXPHOS) and energy consumption. Treatment with this compound has been shown to cause a collapse in mitochondrial membrane potential and a subsequent drop in cellular ATP levels in parasites like Acanthamoeba castellanii and Leishmania amazonensis. mdpi.comnih.gov This reduction in ATP, the cell's main energy currency, indicates a severe disruption of cellular bioenergetics. This energy depletion can trigger downstream events leading to cell death. The table below summarizes the key bioenergetic parameters affected by this compound and related compounds.

| Parameter | Observation | Implication |

| Mitochondrial Respiration | Thyrsiferol, a related compound, suppresses mitochondrial respiration at Complex I. researchgate.net | Reduced oxygen consumption and impaired electron transport chain function. |

| ATP Levels | This compound treatment leads to a decrease in ATP production. mdpi.comnih.gov | Cellular energy crisis, inability to fuel essential cellular processes. |

| Mitochondrial Membrane Potential | A collapse of the mitochondrial membrane potential is observed after treatment. nih.gov | Disruption of the proton gradient necessary for ATP synthase function. |

Alterations in Cellular Morphology and Function (e.g., Chromatin Condensation, Mitochondrial Dysfunction)

This compound induces significant and observable alterations in the morphology and function of treated cells, consistent with the induction of a programmed cell death pathway, such as apoptosis. mdpi.comscilit.com These changes are particularly evident in the nucleus and mitochondria.

Chromatin Condensation: A hallmark of apoptosis, chromatin condensation, has been repeatedly observed in cells treated with this compound. mdpi.commdpi.comresearchgate.net In studies on Acanthamoeba castellanii, treatment with this compound at its IC90 concentration resulted in bright blue staining of the nuclei with Hoechst 33342, a fluorescent dye that binds to condensed chromatin, indicating an apoptosis-like process. nih.govresearchgate.net Similarly, transmission electron microscopy of Leishmania amazonensis promastigotes treated with this compound revealed condensation of chromatin within the nucleus. mdpi.com

Mitochondrial Dysfunction: The mitochondrion is a primary target of this compound's cytotoxic activity. The compound induces severe mitochondrial damage, leading to a cascade of events that contribute to cell death. mdpi.commdpi.comresearchgate.net Key observations of mitochondrial dysfunction include:

Loss of Mitochondrial Matrix: Electron microscopy has shown a loss of the mitochondrial matrix in treated parasites. mdpi.com

Swelling: Treated cells exhibit swollen organelles, which are suggested to be the mitochondria. mdpi.com

Collapse of Membrane Potential: this compound causes a collapse in the mitochondrial membrane potential, a critical event that precedes apoptosis. nih.gov This is often visualized by the failure of the JC-1 dye to accumulate in the mitochondria of treated cells, resulting in a shift from red to green fluorescence. nih.gov

Decreased ATP Production: The mitochondrial damage directly leads to a failure in ATP synthesis, starving the cell of energy. mdpi.comnih.gov

These morphological and functional changes highlight the potent pro-apoptotic activity of this compound, primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The table below summarizes the observed cellular alterations.

| Cellular Component | Alteration Observed | Functional Consequence |

| Nucleus | Chromatin Condensation. mdpi.commdpi.comresearchgate.net | Hallmarker of apoptosis, indicating irreversible cell death commitment. |

| Mitochondria | Swelling and loss of matrix. mdpi.com | Structural damage impairing function. |

| Collapse of membrane potential. nih.gov | Disruption of the electrochemical gradient, halting ATP synthesis. | |

| Decreased ATP levels. mdpi.comnih.gov | Cellular energy depletion. |

Structure Activity Relationship Sar Studies of Dehydrothyrsiferol and Its Analogues

Correlation of Structural Motifs with Biological Potency

Systematic modifications of the dehydrothyrsiferol scaffold have revealed that its biological activity is highly sensitive to changes in its hydroxylation pattern, the nature of its terminal ring systems, and the presence of halogen substituents. researchgate.netcsic.es

Influence of Hydroxylation Patterns on Activity

The presence and position of hydroxyl (–OH) groups on the this compound framework significantly impact its biological efficacy. The introduction of a hydroxyl group can alter a molecule's polarity and its ability to form hydrogen bonds, which in turn affects its interaction with biological targets. nih.gov

For instance, the addition of a hydroxyl group at specific positions can lead to a decrease in activity. The introduction of a hydroxyl group at C-15, as seen in thyrsiferol (B1252132), results in a complete loss of antiprotozoal activity. csic.es Similarly, the oxidation of this compound at C-22 to form 22-hydroxythis compound leads to a less active compound against Leishmania amazonensis. csic.es In contrast, some studies suggest that a hydroxyl group at C15 or C16 is a key factor for the intrinsic activity of certain derivatives like thyrsenol A and B. uva.es This highlights the nuanced and position-dependent influence of hydroxylation on the bioactivity of this compound analogues.

The table below summarizes the effect of hydroxylation on the antiproliferative activity of selected this compound analogues.

| Compound | Modification from this compound | Effect on Antiproliferative Activity |

| Thyrsiferol | Addition of -OH at C-15 | Decrease or loss of activity csic.es |

| 22-hydroxythis compound | Addition of -OH at C-22 | Decreased activity against L. amazonensis csic.es |

| Thyrsenol A/B | Enol-ether moiety and varied hydroxylation | Activity maintained, suggesting importance of C15/C16 -OH uva.es |

Significance of Terminal Ring Systems and Their Modifications

The terminal ring systems of this compound are crucial for its biological potency. Modifications to these rings almost invariably lead to a decrease in cytotoxic activity. csic.es For example, simplifying the size of the molecule by altering the C15-C18 portion, which can involve changes to the ring systems, diminishes its effectiveness. csic.es

One notable modification is the intramolecular cyclization involving the oxygen at C-18 and carbon C-15, which forms an additional tetrahydrofuran (B95107) ring, leading to saiyacenols A and B. csic.es Saiyacenol B, the 15R-isomer, showed slightly more selective activity against L. amazonensis compared to its epimer, saiyacenol A. csic.es Furthermore, modification of the terminal tetrahydrofuran ring (C-19 to C-22) to a tetrahydropyran (B127337) ring (C-19 to C-23), as seen in iubol, results in a highly active but also more toxic compound. csic.es

The following table illustrates the impact of terminal ring modifications on the bioactivity of this compound analogues.

| Compound | Modification of Terminal Ring System | Impact on Bioactivity |

| Saiyacenol A/B | Additional tetrahydrofuran ring (C-15 to C-18) | Maintained or slightly altered activity against L. amazonensis csic.es |

| Iubol | Tetrahydropyran ring (C-19 to C-23) instead of tetrahydrofuran | Increased activity and toxicity csic.es |

Effects of Bromine and Other Halogen Substituents on Bioactivity

Halogenation, particularly with bromine, is a common feature of marine natural products and can significantly influence their biological activity. rsc.orgnih.gov In the context of this compound and its analogues, the presence and nature of halogen substituents can modulate their potency. While this compound itself is a brominated triterpene, studies on related compounds have shown that dehalogenation can lead to a significant decrease in activity. researchgate.netmdpi.com

The introduction of an iodine atom, a heavier halogen, into the saiyacenol scaffold has yielded interesting results. The semisynthetic derivative 28-iodosaiyacenol B displayed potent activity against Leishmania amazonensis, with an IC50 value comparable to the reference drug miltefosine, and was non-toxic to murine macrophage cells. csic.es This suggests that the type of halogen and its position can be fine-tuned to enhance selective bioactivity. The increased lipophilicity conferred by halogens can be an essential property for crossing biological membranes. researchgate.net

The table below highlights the influence of halogen substituents on the antiprotozoal activity of this compound analogues.

| Compound | Halogen Modification | Effect on Antiprotozoal Activity |

| This compound | Brominated | Potent cytotoxic and antiprotozoal activity csic.esmdpi.com |

| 28-Iodosaiyacenol A | Iodinated derivative | Active against L. amazonensis csic.es |

| 28-Iodosaiyacenol B | Iodinated derivative | Potent and selective activity against L. amazonensis csic.es |

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is an abstract representation of the molecular features essential for a specific biological interaction. wikipedia.orgdergipark.org.tr For this compound and its analogues, SAR studies have helped to delineate the pharmacophoric requirements for their cytotoxic and antiprotozoal activities.

For antiprotozoal activity, the presence of the terminal bromo-substituted tetrahydrofuran ring seems to be a key pharmacophoric feature. Modifications that alter this region, such as the introduction of a hydroxyl group at C-15 or C-22, tend to diminish the activity. csic.es Conversely, the formation of an additional tetrahydrofuran ring (saiyacenols) or the introduction of iodine at the C-28 position can be tolerated or even enhance activity against specific parasites, suggesting these modifications are consistent with the pharmacophoric model. csic.es

Comparative Analysis of Natural vs. Semisynthetic Derivatives in SAR Studies

The comparison of naturally occurring this compound analogues with semisynthetic derivatives provides valuable insights into the SAR. csic.es Natural analogues, isolated from marine algae like Laurencia viridis, offer a glimpse into the structural diversity that nature produces. csic.esmdpi.com Semisynthetic derivatives, on the other hand, allow for targeted modifications of the this compound scaffold to probe the importance of specific functional groups and structural motifs. csic.escsic.es

However, semisynthesis has been instrumental in creating derivatives with enhanced or more selective activity. For example, the iodinated saiyacenol derivatives, which are not known to occur naturally, have demonstrated potent and selective antiprotozoal activity. csic.es This highlights the power of semisynthesis in optimizing the therapeutic potential of a natural product lead. By systematically altering the structure of this compound, researchers can fine-tune its properties to improve potency and reduce toxicity, paving the way for the development of new therapeutic agents. csic.esnih.gov

The following table provides a comparative overview of natural and semisynthetic this compound derivatives.

| Compound Type | Example | Key Finding from SAR Studies |

| Natural | This compound | Generally the most potent in cytotoxicity assays csic.es |

| Natural | Thyrsiferol | Hydroxylation at C-15 leads to reduced activity csic.es |

| Semisynthetic | Saiyacenol A/B | Intramolecular cyclization maintains or slightly alters bioactivity csic.es |

| Semisynthetic | 28-Iodosaiyacenol B | Introduction of iodine enhances selective antiprotozoal activity csic.es |

Future Research Directions and Advanced Methodological Applications

Complete Elucidation of Complex Biosynthetic Pathways and Associated Enzymes

The biosynthesis of dehydrothyrsiferol is believed to originate from squalene (B77637), undergoing a series of complex cyclization and functionalization reactions. nih.gov While the general precursor is known, the precise enzymatic machinery and the step-by-step pathway remain to be fully elucidated. Future research will focus on identifying and characterizing the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, that catalyze these intricate transformations. beilstein-journals.org Understanding these enzymatic processes is crucial for several reasons. It can provide insights into the evolution of metabolic pathways in marine organisms and may reveal novel biocatalysts for biotechnological applications. beilstein-journals.orgwhoi.edu

Key research questions in this area include:

What are the specific genes encoding the enzymes responsible for the cyclization of squalene into the thyrsiferol (B1252132) skeleton?

What is the exact sequence of oxidation and cyclization events?

How are these biosynthetic pathways regulated within the algae in response to environmental cues?

Development of Chemoenzymatic Synthetic Routes for Analogues

The structural complexity of this compound presents a significant challenge for total chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative for producing this compound and its analogues. rug.nlnih.govrsc.org This strategy can facilitate the synthesis of derivatives with improved pharmacological properties, such as enhanced potency or reduced toxicity. For instance, enzymes could be used to construct the core polyether skeleton, followed by chemical modifications to introduce diverse functional groups. biorxiv.org The development of such routes is dependent on the successful identification and engineering of the biosynthetic enzymes mentioned in the previous section. researchgate.net

High-Throughput Screening Methodologies for this compound-Derived Libraries

To efficiently explore the therapeutic potential of this compound and its synthetic analogues, high-throughput screening (HTS) methodologies are essential. nih.govlabkey.comevotec.com HTS allows for the rapid testing of large libraries of compounds against various biological targets to identify "hits" with desired activities. labkey.com For this compound-derived libraries, this would involve developing robust and miniaturized assays to screen for activities such as cytotoxicity against cancer cell lines, inhibition of specific enzymes, or modulation of signaling pathways. istem.eu The data generated from HTS can guide structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds. evotec.com

| Screening Stage | Description | Key Technologies |

| Assay Development | Creation of a robust and sensitive biological test to measure the effect of the compounds. | Miniaturized cell-based assays, biochemical assays (e.g., fluorescence, luminescence). istem.eu |

| Primary Screening | Rapid testing of the entire compound library at a single concentration to identify initial hits. | Laboratory automation, robotics, microplate readers. nih.govistem.eu |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Dose-response curves to determine potency (e.g., IC50/EC50 values). istem.eu |

| Lead Optimization | Synthesis and testing of analogues of confirmed hits to improve desired properties. | Medicinal chemistry, further biological characterization. |

Integration of Omics Technologies for Mechanism Discovery

To gain a deeper understanding of how this compound exerts its biological effects, the integration of "omics" technologies such as metabolomics and proteomics is crucial. nih.govrevespcardiol.org These approaches provide a global view of the changes occurring within a cell or organism upon treatment with the compound.

Metabolomics can identify the metabolic pathways that are perturbed by this compound, offering clues about its mechanism of action. researchgate.net

Proteomics can identify the protein targets of this compound and downstream changes in protein expression and post-translational modifications. researchgate.net

By combining these datasets, researchers can construct comprehensive models of the compound's effects on cellular networks, leading to a more complete understanding of its mechanism of action and potentially identifying novel therapeutic targets. nih.govfrontiersin.org

Advanced Computational Modeling for Drug Design and Target Prediction

Computational modeling plays an increasingly important role in modern drug discovery and can be effectively applied to the study of this compound. nih.govresearchgate.netsilicos-it.be Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound and its analogues bind to potential protein targets. researchgate.net This information is invaluable for designing new derivatives with improved binding affinity and selectivity. nih.gov Furthermore, computational approaches can be used to build predictive models for the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Elucidation of Additional Biological Targets and Signaling Pathways

While this compound is known for its cytotoxic effects, the full spectrum of its biological targets and the signaling pathways it modulates is not yet fully understood. frontiersin.org It has been reported to inhibit protein phosphatase type 2A and act as an integrin antagonist. nih.govnih.gov Its analogue, thyrsiferol, has been shown to inhibit mitochondrial respiration at Complex I and suppress the activation of hypoxia-inducible factor-1 (HIF-1). researchgate.net Future research should aim to identify additional molecular targets. This could involve techniques such as affinity chromatography-mass spectrometry and chemical proteomics. Elucidating these targets will not only provide a more complete picture of this compound's mechanism of action but may also reveal new therapeutic applications for this class of compounds. Some studies have indicated that related compounds can induce cell cycle arrest and apoptosis through the downregulation of signaling pathways like ERK, JNK, and AKT. researchgate.net

In-Depth Chemical Ecology Studies on this compound Production and Function

This compound is a secondary metabolite produced by Laurencia viridis, and its ecological role is an area of active interest. nih.govvliz.be Chemical ecology studies aim to understand why this alga produces such a complex molecule. It is hypothesized that this compound may serve as a defense mechanism against herbivores, pathogens, or competing organisms. researchgate.net Research in this area could involve field and laboratory experiments to assess the effects of this compound on various marine organisms. Understanding its natural function could provide insights into its evolutionary origins and potentially inspire new applications, for example, as an antifouling agent. acs.org The genus Laurencia is known for producing a wide variety of halogenated secondary metabolites, and further investigation into the environmental factors influencing the production of these compounds is warranted. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are critical for elucidating the structural configuration of dehydrothyrsiferol and its isomers?

- Methodological Answer : Structural determination relies on a combination of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and J-based configurational analysis (JBCA). For example, NOESY correlations resolve spatial proximity of protons (e.g., H3/H5, H7/H11), while JBCA measures coupling constants (e.g., ³JH14,H15 = 4.6 Hz) to confirm erythro configurations in backbone rearrangements . Quantitative NMR integration and isotopic labeling (e.g., ¹³C) further validate stereochemical assignments.

Q. How can researchers design cytotoxicity assays to evaluate this compound’s antitumor activity?

- Methodological Answer : Use standardized cell lines (e.g., KB-3-1 and multidrug-resistant KB-8-5 epidermoid carcinoma cells) with MTT or fluorescence-based viability assays. Compare IC50 values between drug-sensitive and resistant lines to assess MDR1/P-gp efflux pump interactions. For instance, this compound showed a 2.6-fold IC50 difference between KB-3-1 and KB-8-5 cells, suggesting partial circumvention of resistance mechanisms . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers.

Q. What biosynthetic pathways are proposed for this compound, and how can they be investigated experimentally?

- Methodological Answer : Hypothesize pathways via oxidosqualene cyclization and subsequent polyepoxide cascades. Use isotopic labeling (e.g., ¹³C-acetate) in algal cultures to trace precursor incorporation. Quantum mechanical calculations (DFT) optimize intermediate conformations and compare experimental NMR shifts (e.g., δC 215.7 ppm for C18 ketone) to validate intermediates like 18-ketothis compound . Enzymatic inhibition studies (e.g., epoxidases) can further elucidate pathway regulation.

Advanced Research Questions

Q. How do researchers resolve contradictions in NMR data for this compound derivatives with backbone rearrangements (e.g., yucatecone)?

- Methodological Answer : Address discrepancies (e.g., C11-C19 substitution patterns) via iterative computational modeling and homodecoupling experiments. For yucatecone, HSQC-HECADE and J-HMBC spectra distinguish between gauche and anti conformers by analyzing <sup>3</sup>JCH values (e.g., ³JC28,H14 = 3.8 Hz vs. ³JC16,H14 = 2.2 Hz). Cross-validate with oxidation reactions (e.g., pyridinium chlorochromate) to generate derivatives with identical moieties .

Q. What strategies are effective in identifying this compound’s molecular targets when its mechanism of action is unknown?

- Methodological Answer : Employ affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates. Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Alternatively, use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) in treated cells. Fluorescence-based efflux assays (e.g., calcein-AM) can further exclude MRP1-mediated transport interactions .

Q. How can computational methods enhance the study of this compound’s conformational dynamics?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries of possible isomers. Compare calculated NMR chemical shifts (GIAO method) with experimental data (e.g., δH 0.88 for methyl substitution in yucatecone). Molecular dynamics simulations (100 ns trajectories) assess backbone flexibility and solvation effects, particularly for brominated polyether regions .

Q. What experimental designs mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Use biomimetic synthesis approaches, such as acid-catalyzed polyepoxide cyclization, to generate core scaffolds. Introduce functional groups (e.g., halogens at C15) via electrophilic addition. Prioritize analogs based on docking scores against predicted targets (e.g., tyrosine kinases). Validate synthetic yields with LC-MS and purity via HPLC-ELSD .

Data Analysis and Reproducibility

Q. How should researchers document NMR and computational data to ensure reproducibility?

- Methodological Answer : Report all coupling constants, integration ratios, and solvent peaks in supplementary materials. For DFT studies, specify functional/basis sets (e.g., ωB97XD/def2-TZVP), convergence criteria, and vibrational frequency calculations. Provide raw data (e.g., FID files for NMR, .log files for computational outputs) in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.